molecular formula C7H8N4 B13496007 Benzenamine, 2-(azidomethyl)- CAS No. 59319-58-3

Benzenamine, 2-(azidomethyl)-

Cat. No.: B13496007
CAS No.: 59319-58-3
M. Wt: 148.17 g/mol
InChI Key: QFTMXSZSUNUHAU-UHFFFAOYSA-N
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Description

2-(Azidomethyl)aniline is an organic compound characterized by the presence of an azide group (-N₃) attached to a methyl group, which is further connected to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)aniline typically involves the reaction of aniline with formaldehyde and sodium azide. The process can be summarized as follows:

    Formaldehyde Reaction: Aniline reacts with formaldehyde to form N-(hydroxymethyl)aniline.

    Azidation: The N-(hydroxymethyl)aniline is then treated with sodium azide to yield 2-(Azidomethyl)aniline.

Industrial Production Methods: While specific industrial production methods for 2-(Azidomethyl)aniline are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods, ensuring safety and efficiency in handling azide compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

2-(Azidomethyl)aniline finds applications in various scientific research fields:

    Chemistry: Used as a building block for synthesizing heterocycles and other complex organic molecules.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of polymers and materials with specific properties, such as cross-linked polymers and high-energy materials.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)aniline primarily involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.

Molecular Targets and Pathways:

    Nitrenes: Generated from the azide group, nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds.

    Triazoles: Formed through cycloaddition reactions, triazoles are stable and can interact with various biological targets, making them useful in medicinal chemistry.

Comparison with Similar Compounds

    Aniline: The parent compound, lacking the azide group.

    Benzyl Azide: Similar structure but with the azide group attached to a benzyl group instead of an aniline.

    Phenyl Azide: An azide group directly attached to a benzene ring.

Uniqueness: 2-(Azidomethyl)aniline is unique due to the presence of both an azide group and an aniline structure, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler azides or anilines.

Properties

IUPAC Name

2-(azidomethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTMXSZSUNUHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482707
Record name Benzenamine, 2-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59319-58-3
Record name Benzenamine, 2-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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